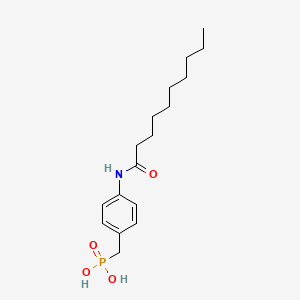
(4-Decanamidobenzyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Decanamidobenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl ring, which is further substituted with a decanamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Decanamidobenzyl)phosphonic acid typically involves the reaction of a benzyl halide with a phosphite ester, followed by hydrolysis to yield the phosphonic acid. . This method is favored due to its efficiency and high yield.
Industrial Production Methods
Industrial production of phosphonic acids often employs the dealkylation of dialkyl phosphonates under acidic conditions, such as with concentrated hydrochloric acid at reflux . This method is scalable and suitable for producing large quantities of phosphonic acids.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Decanamidobenzyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Replacement of the phosphonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride.
Substitution: Often carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzyl derivatives.
Applications De Recherche Scientifique
(4-Decanamidobenzyl)phosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Decanamidobenzyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Aminobenzyl)phosphonic acid: Similar structure but with an amino group instead of a decanamido group.
(4-Hydroxybenzyl)phosphonic acid: Contains a hydroxy group instead of a decanamido group.
(4-Methylbenzyl)phosphonic acid: Features a methyl group in place of the decanamido group.
Uniqueness
(4-Decanamidobenzyl)phosphonic acid is unique due to the presence of the long-chain decanamido group, which imparts distinct hydrophobic properties and potential for interactions with lipid membranes. This structural feature differentiates it from other benzylphosphonic acids and expands its range of applications in various fields.
Propriétés
Formule moléculaire |
C17H28NO4P |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
[4-(decanoylamino)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C17H28NO4P/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22) |
Clé InChI |
MCTIGBRKGWRZIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



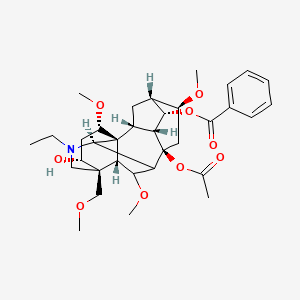
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
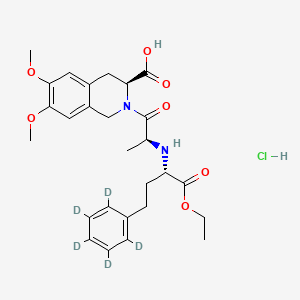

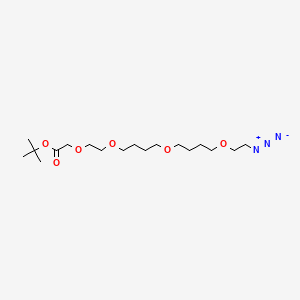
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
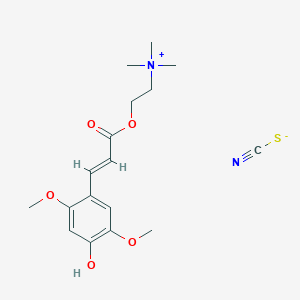
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)


